Almonertinib is a novel, highly selective third-generation EGFR-TKI [ ] developed for the treatment of non-small cell lung cancer (NSCLC) with specific genetic mutations [ ]. It is particularly effective against tumors exhibiting EGFR-sensitizing mutations and the T790M resistance mutation [ , ]. Its role in scientific research focuses on understanding its mechanisms of action, interactions with other drugs, and potential for overcoming acquired resistance in NSCLC.
Mechanism of Action
Almonertinib functions as a highly selective and irreversible inhibitor of EGFR tyrosine kinase activity [ ]. It targets both EGFR-sensitizing mutations and the T790M resistance mutation, effectively inhibiting the proliferation of NSCLC cells [ , ]. It is thought to achieve this by irreversibly binding to the EGFR ATP binding region and inhibiting multiple downstream signaling pathways [ ]. Research indicates that almonertinib induces apoptosis and autophagy in NSCLC cells, potentially through promoting reactive oxygen species (ROS) production [ ].
Applications
Investigating Pharmacokinetic Interactions:
Almonertinib's interactions with other drugs are being actively studied in preclinical models, including its effects on the pharmacokinetics of rivaroxaban and apixaban, commonly used anticoagulants [ ].
Research is underway to understand the impact of commonly used medications, such as Paxlovid, voriconazole, and fluconazole, on almonertinib's pharmacokinetics, and vice versa [ , ].
The effect of food intake on almonertinib's pharmacokinetic profile is also being explored [ ].
Studies are examining almonertinib's ability to cross the BBB, a crucial factor for treating CNS metastases in NSCLC. In vivo models of brain and spinal cord metastases are being used to assess its efficacy [ ].
In vitro models employing cell monolayers are being used to investigate the permeability of almonertinib and its active metabolite, HAS-719 [ ].
Exploring Combination Therapies:
Almonertinib's potential in combination therapies for NSCLC is being explored, including its use with chemotherapy, bevacizumab (an anti-angiogenic drug), and PD-1 inhibitors (immunotherapy) [ , ].
Combinations with other targeted therapies, like crizotinib (an ALK inhibitor) and HS-10241 (a MET inhibitor), are being investigated to overcome acquired resistance mechanisms [ , ].
Research is ongoing to evaluate the efficacy of almonertinib in treating NSCLC with rare EGFR mutations, including exon 20 insertions, compound mutations, and uncommon alterations [ , , ].
Scientists are investigating the mechanisms of acquired resistance to almonertinib, including the emergence of novel EGFR mutations and the role of specific signaling pathways [ , ].
Strategies for rechallenging patients with almonertinib after developing resistance or adverse events, such as interstitial lung disease, are being studied [ , ].
Preliminary research is investigating the potential of almonertinib in treating other conditions, such as glioblastoma, where EGFR mutations are implicated [ ].
Related Compounds
Osimertinib
Compound Description: Osimertinib (also known as AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It is primarily used for treating non-small-cell lung cancer (NSCLC) in patients with EGFR mutations, including the T790M resistance mutation. [, , , , , , , , , , , , ]
Relevance: Osimertinib shares a similar mechanism of action and target with Almonertinib, both inhibiting EGFR, including the T790M mutant. [, , , , , , , , , , ] They are both used in similar clinical settings for treating NSCLC, making Osimertinib a clinically relevant comparator to Almonertinib. [, , , , , , , , , , , , ] Notably, Almonertinib has been investigated as a potential alternative for patients who experience adverse effects from Osimertinib, such as interstitial lung disease. [, ]
Rivaroxaban
Compound Description: Rivaroxaban is a direct factor Xa inhibitor used to treat venous thromboembolism (VTE), a common complication in NSCLC patients. []
Apixaban
Compound Description: Similar to Rivaroxaban, Apixaban is a selective, direct factor Xa inhibitor used to treat VTE. []
Relevance: Apixaban is also frequently co-prescribed with Almonertinib in NSCLC patients, and similar to Rivaroxaban, pharmacokinetic interactions are observed, with Almonertinib increasing Apixaban's exposure. [] This co-administration necessitates careful monitoring and potential dose adjustment to ensure patient safety. []
Gefitinib
Compound Description: Gefitinib is a first-generation EGFR tyrosine kinase inhibitor used in treating NSCLC patients with EGFR-sensitizing mutations. [, , ]
Relevance: While both Gefitinib and Almonertinib target EGFR, Almonertinib, as a third-generation inhibitor, demonstrates superior efficacy in targeting the T790M resistance mutation. [, , ] Clinically, Almonertinib is often considered a subsequent treatment option following Gefitinib resistance, particularly in cases with the T790M mutation. [, ] A head-to-head phase III trial (AENEAS) demonstrated the superior progression-free survival of Almonertinib compared to Gefitinib in the first-line treatment setting for patients with EGFR-mutant NSCLC. []
Icotinib
Compound Description: Icotinib, similar to Gefitinib, is a first-generation EGFR-TKI used in treating NSCLC with EGFR-sensitive mutations. [, , ]
Relevance: Both Icotinib and Almonertinib are used sequentially in treating NSCLC, with Almonertinib often employed after Icotinib resistance, especially in patients developing the T790M mutation. [, ] A case report suggests that high-dose Icotinib as salvage therapy might contribute to the emergence of the T790M mutation, highlighting a potential connection between the two drugs in the context of resistance development. []
Erlotinib
Compound Description: Erlotinib is another first-generation EGFR tyrosine kinase inhibitor utilized in treating NSCLC patients harboring EGFR-sensitive mutations. []
Afatinib
Compound Description: Afatinib is a second-generation EGFR tyrosine kinase inhibitor with a broader spectrum of activity compared to first-generation inhibitors. [, , , , ]
Relevance: Afatinib and Almonertinib are often used sequentially in managing NSCLC, with Almonertinib considered after Afatinib resistance, especially in cases with the T790M mutation. [, ] In certain instances, Afatinib has been used in combination with Almonertinib to address acquired resistance mechanisms, showcasing their potential synergy in specific clinical scenarios. [] Furthermore, Afatinib may offer a therapeutic alternative for patients who cannot tolerate Almonertinib due to adverse effects like severe rashes. []
Poziotinib
Compound Description: Poziotinib is an irreversible EGFR tyrosine kinase inhibitor that targets various EGFR mutations, including exon 20 insertions. []
Relevance: Poziotinib and Almonertinib have been used sequentially in a patient with an uncommon EGFR exon 20 insertion mutation. [] This suggests that both drugs may offer clinical benefit in such cases, even though their primary indications and approved use in this context may differ.
Crizotinib
Compound Description: Crizotinib is a tyrosine kinase inhibitor that targets anaplastic lymphoma kinase (ALK) and is used in treating ALK-positive NSCLC. []
Relevance: A case report identified the development of an EML4-ALK fusion mutation after Almonertinib resistance in a patient with EGFR-mutant NSCLC. [] This finding led to the successful implementation of a combination therapy involving Almonertinib and Crizotinib, highlighting the potential for combined EGFR and ALK inhibition in managing resistance mechanisms. []
Zanubrutinib
Compound Description: Zanubrutinib is a Bruton's tyrosine kinase inhibitor used in various hematologic malignancies but was also used as an internal standard in a pharmacokinetic study of Almonertinib. []
Relevance: While Zanubrutinib does not directly target EGFR or share similar therapeutic indications with Almonertinib, its use as an internal standard in a pharmacokinetic study underscores its analytical relevance in studying Almonertinib's properties and interactions. []
HAS-719
Compound Description: HAS-719 is the active metabolite of Almonertinib, exhibiting inhibitory activity against EGFR. [, , , ]
Relevance: Understanding the pharmacokinetic properties and activity of HAS-719 is crucial for comprehending the overall efficacy and safety profile of Almonertinib. [, , ] While Almonertinib exhibits good blood-brain barrier penetration, HAS-719 does not readily cross, suggesting differences in their distribution and potential to address CNS metastases. []
Dacomitinib
Compound Description: Dacomitinib is a second-generation, irreversible EGFR tyrosine kinase inhibitor. []
Relevance: Dacomitinib and Almonertinib share the same target, EGFR, and are both used in treating EGFR-mutant NSCLC. [] They might be considered as alternative options in specific clinical scenarios based on their efficacy and safety profiles. []
Furmonertinib
Compound Description: Furmonertinib is a third-generation EGFR tyrosine kinase inhibitor, similar to Osimertinib and Almonertinib, targeting EGFR with activity against the T790M resistance mutation. [, ]
Relevance: Furmonertinib shares a similar mechanism of action, target, and clinical indication with Almonertinib. [, ] These similarities make Furmonertinib a relevant comparator in terms of efficacy, safety, and potential use in managing NSCLC with EGFR mutations. [, ]
Befotertinib
Compound Description: Befotertinib is a third-generation EGFR tyrosine kinase inhibitor designed to target EGFR mutations, including the T790M resistance mutation. []
Relevance: Befotertinib, similar to Almonertinib, belongs to the third-generation EGFR-TKIs and is used in treating EGFR-mutant NSCLC. [] Their overlapping therapeutic niches make them relevant comparators in clinical practice.
Neratinib
Compound Description: Neratinib is an irreversible pan-ERBB tyrosine kinase inhibitor with activity against EGFR, HER2, and HER4. []
Relevance: While Neratinib has a broader target profile compared to Almonertinib, both compounds share EGFR as a common target. [] Comparing their inhibitory activities against EGFR and their potential in EGFR-driven cancers could provide insights into their distinct pharmacological profiles.
HS-10241
Compound Description: HS-10241 is an oral, highly selective MET tyrosine kinase inhibitor. []
Relevance: HS-10241 is being investigated in combination with Almonertinib to overcome MET-amplification-mediated resistance, a common mechanism of acquired resistance to EGFR-TKI therapy. [] The combination showed promising antitumor activity in EGFR-mutated and MET-amplified NSCLC patients, suggesting potential synergy between these two agents. []
17. Voriconazole* Compound Description: Voriconazole is a triazole antifungal medication and is a moderate or strong inhibitor of CYP3A4. []* Relevance: Co-administration of voriconazole can significantly alter the pharmacokinetic profile of almonertinib, increasing its systemic exposure in rats. []
18. Fluconazole* Compound Description: Fluconazole is a triazole antifungal drug. It is a moderate or strong inhibitor of CYP3A4. []* Relevance: Similar to voriconazole, fluconazole alters the pharmacokinetic profile of almonertinib, leading to increased exposure in rats. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Indeloxazine HCl acts as a serotonin releasing agent, norepinephrine reuptake inhibitor, and NMDA receptor antagonist. It has been found to enhance acetylcholine release in the rat forebrain through activation of the 5-HT4 receptor via its action as a serotonin releasing agent. Indeloxazine hydrochloride is an antidepressant and cerebral activator.
Indibulin is a synthetic small molecule with antimitotic and potential antineoplastic activities. Indibulin binds to a site on tubulin that is different from taxane- or Vinca alkaloid-binding sites, destabilizing tubulin polymerization and inducing tumor cell cycle arrest and apoptosis. This agent has been shown to be active against multidrug-resistant (MDR) and taxane- resistant tumor cell lines.
2-heptyl-4-quinolone is a quinolone consisting of quinolin-4(1H)-one carrying a heptyl substituent at position 2. It has a role as an antibacterial agent, an iron chelator, a signalling molecule and a metabolite. It is a tautomer of a 2-heptyl-4-hydroxyquinoline.